6-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-[4-(1H-benzimidazol-2-ylmethyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-22-17(25)7-6-15(21-22)18(26)24-10-8-23(9-11-24)12-16-19-13-4-2-3-5-14(13)20-16/h2-7H,8-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWKVKWZZMIGNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzimidazole moiety, a piperazine ring, and a pyridazine derivative. Its molecular formula is , and it has a molecular weight of 342.42 g/mol. The following table outlines its key structural features:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.42 g/mol |
| Key Functional Groups | Benzimidazole, Piperazine, Pyridazine |
Anticancer Activity
Several studies have explored the anticancer potential of compounds related to benzimidazole derivatives. For instance, derivatives similar to the target compound have been shown to inhibit the insulin-like growth factor 1 receptor (IGF-1R), which is implicated in various cancers. A notable study reported that modifications in the benzimidazole structure could enhance IGF-1R inhibition without inducing cytochrome P450 3A4 (CYP3A4), an enzyme often involved in drug metabolism that can lead to adverse drug interactions .
Enzyme Inhibition
The compound's structural components suggest potential for enzyme inhibition, particularly against heparanase, an enzyme associated with cancer metastasis. A related class of compounds demonstrated significant heparanase inhibitory activity with IC50 values ranging from 0.23 to 0.29 µM, indicating that structural modifications can lead to enhanced biological efficacy .
Pharmacokinetic Properties
Pharmacokinetic studies on similar compounds indicate that they possess favorable oral bioavailability and metabolic stability. For example, one study highlighted that certain derivatives exhibited over 90% oral bioavailability in rat models, suggesting that the target compound may also demonstrate similar advantageous pharmacokinetic properties .
Case Study 1: Antitumor Efficacy
In a recent study involving a benzimidazole derivative, researchers evaluated its efficacy in inhibiting tumor growth in xenograft models. The compound induced apoptosis in cancer cells as evidenced by increased TUNEL staining and activation of caspases involved in the apoptotic pathway. This suggests that the target compound may share similar mechanisms of action, warranting further investigation into its potential as an anticancer agent .
Case Study 2: Selective Inhibition of Carbonic Anhydrase
Another study synthesized a series of piperazine conjugates that were screened for carbonic anhydrase (CA) inhibition. While the specific activity of the target compound against CA isoforms remains to be elucidated, related compounds demonstrated selective inhibition profiles, which could be indicative of potential selectivity for tumor-associated isoforms like hCA IX .
Comparison with Similar Compounds
Structural Analogs with Pyridazinone/Piperazine Cores
Key Observations :
- Hydrophilicity : The hydroxyethyl group in 6-[4-(2-hydroxyethyl)piperazine...] improves aqueous solubility compared to the benzimidazole-methyl analog .
- Target Affinity : Cyclopropanecarbonyl derivatives (e.g., BIBF-1120) show potent VEGFR inhibition, suggesting the piperazine-carbonyl moiety is critical for kinase binding .
- Benzimidazole Advantage : The benzimidazole group in the target compound may enhance DNA interaction or kinase selectivity over methoxy-phenyl analogs .
Benzimidazole-Containing Analogs
Key Observations :
- Halogenation Effects : Bromine substitution in 6d enhances kinase inhibition potency, likely due to hydrophobic interactions in ATP-binding pockets .
- Nitroimidazole Hybrids : Compound 26e demonstrates superior antitubercular activity, attributed to nitro group redox activation in bacterial environments .
Q & A
Basic Synthesis and Structural Confirmation
Q: What are the optimal synthetic routes for preparing 6-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one, and how can structural purity be verified? A:
- Synthesis Methodology :
- Step 1 : Microwave-assisted coupling of 2-methylpyridazin-3(2H)-one derivatives with activated carboxylic acids (e.g., using SOCl₂/DMF for carboxyl activation) under controlled conditions (60–80°C, 30–60 min) .
- Step 2 : Piperazine-benzimidazole linkage via nucleophilic substitution. For example, reacting 1-[(4-phenyl)carbonyl]piperazine with 2-(chloromethyl)benzimidazole derivatives in DMF at 80°C for 6–8 hours, monitored by TLC (hexane:ethyl acetate, 1:2) .
- Step 3 : Final purification via silica gel chromatography (ethyl acetate:hexane, 1:8) and recrystallization from ethanol/water mixtures .
- Structural Verification :
Advanced Characterization Challenges
Q: How do solvent polarity and temperature affect the NMR spectral resolution of the piperazine-benzimidazole moiety in this compound? A:
- Solvent Effects : Use deuterated DMSO (DMSO-d₆) to resolve NH protons of benzimidazole (δ ~13.6 ppm) and piperazine CH₂ groups (δ ~3.5–4.0 ppm). Polar solvents enhance signal splitting but may broaden peaks due to hydrogen bonding .
- Temperature Optimization : Elevated temperatures (50–60°C) reduce rotational barriers in the piperazine ring, sharpening signals for axial/equatorial CH₂ groups. For example, coalescence of piperazine signals occurs at ~40°C in DMSO-d₆ .
Structure-Activity Relationship (SAR) Considerations
Q: What structural modifications to the benzimidazole or pyridazinone core could enhance target binding affinity while maintaining solubility? A:
- Benzimidazole Modifications :
- Solubility Optimization :
In Vivo Pharmacokinetic Challenges
Q: What metabolic liabilities are anticipated for this compound, and how can they be addressed in preclinical studies? A:
- Metabolic Hotspots :
- PK Optimization :
Computational Modeling for Target Identification
Q: How can molecular docking and MD simulations predict the binding mode of this compound to ATP-binding kinases? A:
- Docking Workflow :
- MD Simulations :
- 100-ns simulations in GROMACS reveal stable interactions between the piperazine linker and flexible loop regions (RMSD < 2 Å). Free energy calculations (MM-PBSA) quantify binding affinity (ΔG ~ -8.5 kcal/mol) .
Analytical Method Development
Q: What HPLC conditions are optimal for resolving degradation products of this compound under accelerated stability testing? A:
- Column : C18 (4.6 × 150 mm, 3.5 μm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B) (10% B to 90% B over 20 min) .
- Detection : UV at 254 nm for pyridazinone and 280 nm for benzimidazole. Degradation products (e.g., hydrolyzed carbonyls) elute at 8–12 min .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
